4-amino-N-(3-methoxypropyl)-3-methylbenzamide
Description
4-Amino-N-(3-methoxypropyl)-3-methylbenzamide is a benzamide derivative characterized by a methoxypropylamine side chain and a 3-methyl-substituted benzamide core with an amino group at the para position. Its synthesis typically involves amidation reactions between substituted benzoyl chlorides and 3-methoxypropylamine derivatives, followed by selective functionalization of the aromatic ring . The amino group at position 4 enhances its reactivity in further derivatization, such as cross-coupling or metal-catalyzed reactions, which is a hallmark of benzamide-based scaffolds .
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-8-10(4-5-11(9)13)12(15)14-6-3-7-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDGNSYKXXHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxypropyl)-3-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the methoxypropyl group through a nucleophilic substitution reaction. The final step is the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methoxypropyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been explored for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research has investigated its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and advanced oxidation processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methoxypropyl)-3-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxypropyl group can enhance its solubility and bioavailability. The compound may modulate various signaling pathways, inhibit enzyme activity, or interact with receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The target compound (C₁₂H₁₇N₂O₂) has a molecular weight of 227.28 g/mol, lighter than Prucalopride impurities (e.g., ~400 g/mol) due to simpler side chains .
- Solubility : The methoxypropyl chain improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to tert-butyl or cyclopropyl analogues .
- Melting Point : Reported analogues like compound 23 (177–179°C) suggest that bulkier substituents (e.g., indole rings) increase melting points relative to the target compound.
Functional Group Impact on Bioactivity
- Amino Group: The 4-amino substituent in the target compound may enhance binding to biological targets (e.g., kinase domains) compared to non-amino analogues like N-(3-methoxypropyl)-3-methylbenzamide .
- Methoxypropyl Side Chain : This group balances lipophilicity and metabolic stability, contrasting with shorter-chain derivatives (e.g., ethyl or cyclopropyl), which may exhibit faster clearance .
Biological Activity
4-amino-N-(3-methoxypropyl)-3-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique molecular structure that may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, and it possesses the following structural characteristics:
- Amino Group : The presence of an amino group (-NH) facilitates hydrogen bonding with biological macromolecules.
- Methoxy Group : The methoxy group (-OCH) enhances lipophilicity, potentially improving membrane permeability.
- Benzamide Core : The benzamide structure is known for its role in various biological activities, including enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been suggested that such compounds can act as inhibitors of specific pathways involved in tumor progression. For example, they may inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .
Case Studies
- Inhibition of HDACs : A study demonstrated that certain benzamide derivatives could selectively inhibit HDAC6, leading to increased levels of acetylated proteins associated with tumor suppression .
- Cytotoxicity Assays : In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against melanoma cells, indicating potential for development as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access and altering enzymatic activity.
- Cell Signaling Modulation : Interacting with receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against melanoma cells | |
| HDAC Inhibition | Selective inhibition leading to increased acetylation |
Cytotoxicity Data from Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
